molecular formula C7H6F2O4S2 B13227003 2-Fluoro-5-methanesulfonylbenzene-1-sulfonyl fluoride CAS No. 1955505-52-8

2-Fluoro-5-methanesulfonylbenzene-1-sulfonyl fluoride

Katalognummer: B13227003
CAS-Nummer: 1955505-52-8
Molekulargewicht: 256.3 g/mol
InChI-Schlüssel: QDAUDHUDLCGCOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-5-methanesulfonylbenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C7H6F2O4S2 and a molecular weight of 256.25 g/mol . This compound is characterized by the presence of both fluorine and sulfonyl functional groups, making it a versatile reagent in various chemical reactions.

Vorbereitungsmethoden

The synthesis of 2-Fluoro-5-methanesulfonylbenzene-1-sulfonyl fluoride typically involves the reaction of 2-fluoro-5-methanesulfonylbenzene-1-sulfonyl chloride with a fluorinating agent . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at low temperatures to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher throughput and efficiency.

Analyse Chemischer Reaktionen

2-Fluoro-5-methanesulfonylbenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, the presence of sulfonyl groups suggests potential reactivity under strong oxidizing or reducing conditions.

    Common Reagents and Conditions: Typical reagents include nucleophiles such as amines or alcohols, and reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Major Products: The major products formed from these reactions depend on the specific nucleophile used but generally include substituted benzene derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-5-methanesulfonylbenzene-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for introducing sulfonyl fluoride groups into molecules, which can be further modified for various applications.

    Biology: The compound can be used in the development of enzyme inhibitors, particularly those targeting sulfonyl fluoride-sensitive enzymes.

    Medicine: Research into potential pharmaceutical applications includes the development of drugs that can interact with specific biological targets.

    Industry: It is used in the production of specialty chemicals and materials, where its unique reactivity can be leveraged for creating advanced materials.

Wirkmechanismus

The mechanism by which 2-Fluoro-5-methanesulfonylbenzene-1-sulfonyl fluoride exerts its effects involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on enzymes or other biological molecules, leading to inhibition or modification of their activity. The molecular targets and pathways involved depend on the specific application but often include enzymes with nucleophilic active sites.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-Fluoro-5-methanesulfonylbenzene-1-sulfonyl fluoride include:

The uniqueness of this compound lies in its dual sulfonyl fluoride groups, which provide distinct reactivity and potential for diverse applications in chemical synthesis and research.

Eigenschaften

CAS-Nummer

1955505-52-8

Molekularformel

C7H6F2O4S2

Molekulargewicht

256.3 g/mol

IUPAC-Name

2-fluoro-5-methylsulfonylbenzenesulfonyl fluoride

InChI

InChI=1S/C7H6F2O4S2/c1-14(10,11)5-2-3-6(8)7(4-5)15(9,12)13/h2-4H,1H3

InChI-Schlüssel

QDAUDHUDLCGCOH-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=CC(=C(C=C1)F)S(=O)(=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.